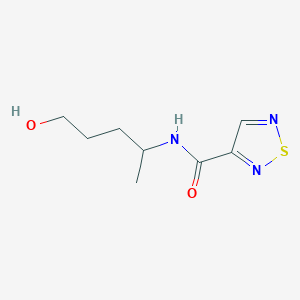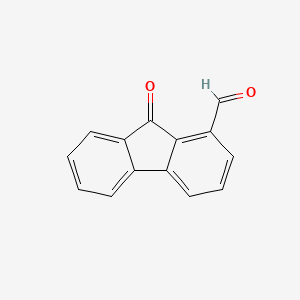
9-Oxo-9H-fluorene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9H-fluorene-1-carbaldehyde is an organic compound with the molecular formula C14H8O2 It is a derivative of fluorene, characterized by the presence of an aldehyde group at the first position and a ketone group at the ninth position of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of environmentally benign oxidants and solvents is also a focus to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Oxo-9H-fluorene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 9-Oxo-9H-fluorene-1-carboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-1-carbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Oxo-9H-fluorene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Oxo-9H-fluorene-1-carbaldehyde, particularly in biological systems, involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to induce apoptosis by activating caspase enzymes, which play a crucial role in the programmed cell death process. This activity is mediated through the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3 .
Comparaison Avec Des Composés Similaires
- 9-Oxo-9H-fluorene-2-carbaldehyde
- 9-Oxo-9H-fluorene-3-carbaldehyde
- 9-Oxo-9H-fluorene-4-carbaldehyde
Comparison: While these compounds share the core fluorene structure with an aldehyde group, their position of substitution and the presence of additional functional groups can significantly influence their chemical reactivity and biological activity. 9-Oxo-9H-fluorene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Propriétés
Formule moléculaire |
C14H8O2 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
9-oxofluorene-1-carbaldehyde |
InChI |
InChI=1S/C14H8O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-8H |
Clé InChI |
BVBWGMYEBUFOGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC(=C3C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
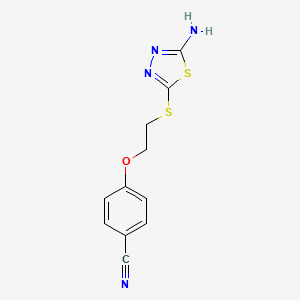
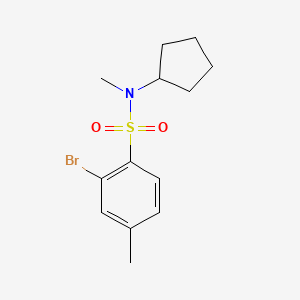
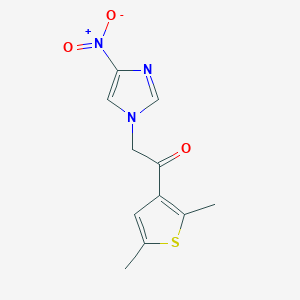
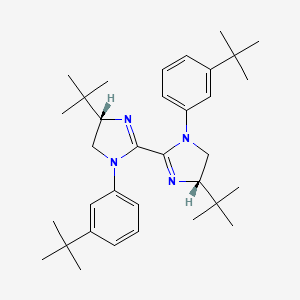
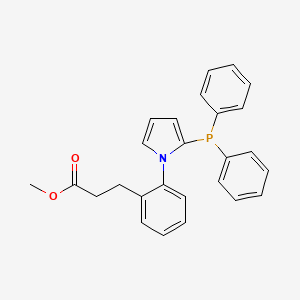
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
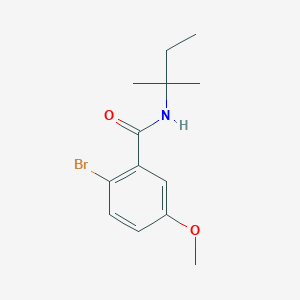
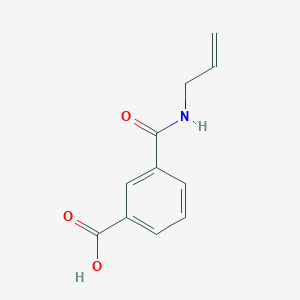
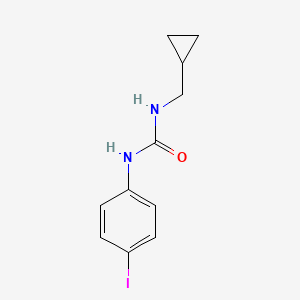
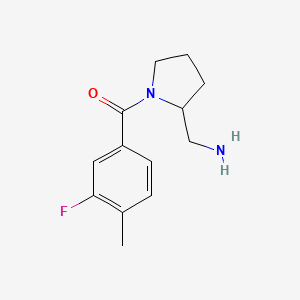
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
